molecular formula C18H15N3O3 B2836089 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886157-06-8

4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one

Katalognummer: B2836089
CAS-Nummer: 886157-06-8
Molekulargewicht: 321.336
InChI-Schlüssel: SHGZGMKNNHJOEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group at the 3-position. This is followed by the allylation of the amino group at the 4-position using allyl bromide under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

    Cyclization: Acidic or basic conditions, depending on the desired product

Major Products Formed

    Reduction: 4-(amino)-3-nitro-1-phenylquinolin-2(1H)-one

    Substitution: Various substituted derivatives depending on the nucleophile used

    Cyclization: Fused quinoline derivatives

Wissenschaftliche Forschungsanwendungen

Research has indicated that 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one exhibits several promising biological activities:

Antimicrobial Properties

Numerous studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. It has shown significant activity, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies have indicated that it may induce cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation as a chemotherapeutic agent.

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving nitro and amino groups. Notably, methods include:

  • Nitration : Introducing the nitro group at the appropriate position on the quinoline ring.
  • Allylation : Utilizing allyl amines to form the allylamino substituent.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study ReferenceFocus AreaFindings
Antimicrobial ActivityShowed significant inhibition against multiple bacterial strains.
Anticancer PropertiesInduced apoptosis in cancer cell lines with IC50 values indicating potency.
Mechanistic StudiesSuggested interaction with NMDA receptors, potentially influencing neuroprotective pathways.

Wirkmechanismus

The mechanism of action of 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allylamino group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(amino)-3-nitro-1-phenylquinolin-2(1H)-one
  • 4-(allylamino)-3-nitro-1-phenylquinoline
  • 4-(allylamino)-3-nitro-1-phenylisoquinoline

Uniqueness

4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one is unique due to the presence of both the allylamino and nitro groups, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

4-(Allylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline nucleus substituted with an allylamino group and a nitro group at specific positions. This structural arrangement is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound, revealing promising results:

  • Cell Line Studies : The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.32 µM against the COLO205 colon cancer cell line, indicating potent cytotoxic effects . Other studies have reported similar findings across different cell types, including breast (MCF-7) and prostate (DU-145) cancer cells, highlighting its broad-spectrum activity.
  • Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, leading to disruption in microtubule dynamics. This action is critical for cell division and has been associated with the induction of apoptosis in cancer cells . Molecular docking studies further elucidate how the compound binds to the colchicine-binding site on tubulin, providing insights into its potential as an antimitotic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that variations in substituents on the quinoline ring can enhance or diminish its anticancer efficacy. For example, compounds with electron-withdrawing groups tend to exhibit increased potency due to enhanced electron deficiency, which may facilitate interactions with biological targets .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound possesses favorable drug-like properties. It displays good absorption and bioavailability while showing no significant cardiotoxic effects or carcinogenicity. However, there are concerns regarding potential drug-drug interactions and mutagenicity as indicated by AMES tests .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Study on MCF-7 Cells : In a comparative study against doxorubicin (a standard chemotherapeutic agent), this compound exhibited superior antiproliferative effects with an IC50 value significantly lower than that of doxorubicin .
  • In Vivo Studies : Animal models have been employed to assess the in vivo efficacy of this compound. Results demonstrated substantial tumor reduction in xenograft models treated with this compound compared to control groups, supporting its potential for clinical applications .

Data Summary Table

Cell Line IC50 (µM) Mechanism of Action References
COLO2050.32Tubulin polymerization inhibition
MCF-7VariesApoptosis induction
DU-145VariesMicrotubule disruption
NCI Screening10 nMAntiproliferative

Eigenschaften

IUPAC Name

3-nitro-1-phenyl-4-(prop-2-enylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-2-12-19-16-14-10-6-7-11-15(14)20(13-8-4-3-5-9-13)18(22)17(16)21(23)24/h2-11,19H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGZGMKNNHJOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.